3',4',5'-Trifluoro-2-nitrobiphenyl

Beschreibung

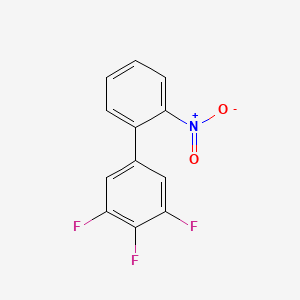

3',4',5'-Trifluoro-2-nitrobiphenyl (CAS: 1056196-56-5) is a fluorinated nitroaromatic compound with the molecular formula C₁₂H₆F₃NO₂ and a molecular weight of 253.18 g/mol . It is a white to reddish crystalline powder with a predicted boiling point of 322.4 ± 37.0°C and a density of 1.412 ± 0.06 g/cm³ . The compound features a biphenyl backbone substituted with three fluorine atoms at the 3', 4', and 5' positions and a nitro group at the 2-position.

Eigenschaften

CAS-Nummer |

1056196-56-5 |

|---|---|

Molekularformel |

C12H6F3NO2 |

Molekulargewicht |

253.18 g/mol |

IUPAC-Name |

1,2,3-trifluoro-5-(2-nitrophenyl)benzene |

InChI |

InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H |

InChI-Schlüssel |

LFADBBPCVQXYLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

3',4',5'-Trifluoro-2-nitrobiphenyl serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure, which includes nitro and fluorine groups, contributes to specific biological activities that are beneficial in drug design. Notably, it is a precursor for synthesizing fluxapyroxad, a fungicide that inhibits fungal respiration and spore germination, making it effective against diseases like apple scab and powdery mildew .

Case Study: Fluxapyroxad Synthesis

- Process : The synthesis involves using this compound as an intermediate to produce 3',4',5'-trifluoro-2-aminobiphenyl through catalytic reduction.

- Advantages : This method is characterized by high yield, mild reaction conditions, and low catalyst consumption, making it suitable for large-scale production .

Dyes and Pigments

The compound is utilized as a raw material in the production of dyes and pigments. Its unique trifluoromethyl and nitro groups allow for the creation of vibrant colors, particularly in red and orange hues. This application is significant in industries that require specific color formulations for textiles and coatings .

Organic Synthesis

In organic chemistry, this compound acts as a substrate or intermediate in various synthetic reactions. It is employed in the development of photoelectric materials, coatings, and pesticides.

Applications:

- Photoelectric Materials : The compound's electronic properties make it suitable for use in organic electronic devices.

- Pesticides : Its role as an intermediate facilitates the synthesis of novel agricultural chemicals .

Chemical Analysis

Compounds containing nitro and fluorine groups are often used as standards or internal standards in chemical analysis. This application is crucial for analytical chemistry where precise measurements are required to identify or quantify other substances within complex mixtures .

Vergleich Mit ähnlichen Verbindungen

4'-Trifluoromethyl-4-nitrobiphenyl (CAS: Not specified; Referenced in )

- Structure : Contains a trifluoromethyl (-CF₃) group at the 4' position and a nitro group at the 4-position.

- The nitro group at the 4-position (vs. 2-position in the target compound) alters conjugation patterns, affecting electronic properties in materials science applications .

3',5'-Ditrifluoromethyl-4-nitro-biphenyl (CAS: Not specified; )

- Structure : Two trifluoromethyl groups at 3' and 5' positions and a nitro group at 4-position.

- Key Differences :

Functional Group Variants

3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (CAS: 915416-45-4; )

- Structure : Replaces the nitro group with an amine (-NH₂).

- Key Differences :

3-Methoxy-5-nitrobenzotrifluoride (CAS: 328-79-0; )

- Structure : Nitro and methoxy (-OCH₃) groups on a benzotrifluoride ring.

- Key Differences: The methoxy group is electron-donating, counterbalancing the electron-withdrawing effects of -CF₃ and -NO₂, which could stabilize charge-transfer complexes . The benzotrifluoride core (vs. biphenyl in the target compound) limits conjugation, reducing suitability for applications requiring extended π-systems (e.g., OLEDs) .

Physical and Chemical Property Comparison

Vorbereitungsmethoden

Ms-Pd Catalyst

The mesoporous silica-supported palladium (Ms-Pd) catalyst demonstrates superior activity, enabling yields up to 98% at 0.5% loading. Its porous structure increases surface area, enhancing catalytic sites and allowing reuse for multiple batches without significant activity loss. Comparative studies show Ms-Pd outperforms traditional catalysts like PdCl₂ (85–90% yield) and Pd(PPh₃)₄ (75% yield).

PdCl₂ with Triethylamine

In a milder protocol, PdCl₂ (0.5% loading) combined with triethylamine as an acid-binding agent achieves 85–88% yield at 25°C. This system avoids high-temperature conditions, reducing energy costs and side reactions. Post-processing involves simple filtration and washing with dilute HCl, yielding >98% HPLC purity.

Ligand-Modified Palladium Systems

Patent CN109942433B introduces a tricyclohexylphosphine tetrafluoroborate ligand paired with Pd(OAc)₂, achieving 90% yield at 90–100°C. While effective, ligand synthesis complexity and cost may limit scalability compared to ligand-free Ms-Pd or PdCl₂ systems.

Solvent and Substituent Effects

Solvent Systems

Protic (e.g., methanol) and aprotic solvents (e.g., toluene) are viable, but optimal choices depend on catalyst compatibility:

Methanol enhances PdCl₂ solubility, whereas toluene favors Ms-Pd due to better thermal stability.

Substituent (-X) Screening

The leaving group on nitrobenzene critically affects coupling efficiency:

Iodide derivatives exhibit optimal reactivity due to lower bond dissociation energy, facilitating oxidative addition.

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Ms-Pd’s reusability is a key advantage, maintaining >95% yield over five cycles. In contrast, homogeneous catalysts like PdCl₂ require fresh loading for each batch, increasing operational costs.

Temperature and Energy Efficiency

Low-temperature protocols (25°C) using PdCl₂-triethylamine reduce energy consumption but necessitate longer reaction times (8–12 hours). High-temperature methods (90–100°C) with ligand systems shorten durations to 15–20 hours but increase energy input.

Comparative Analysis of Methodologies

Table 1: Method Comparison

Ms-Pd offers the best balance of yield and reusability, whereas PdCl₂-triethylamine suits low-temperature applications. Ligand-based systems, while effective, face scalability challenges.

Q & A

Q. What are the optimal synthetic routes for preparing 3',4',5'-Trifluoro-2-nitrobiphenyl, and what challenges arise in controlling regioselectivity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a fluorinated arylboronic acid and a nitro-substituted aryl halide. Key steps include:

- Precursor Preparation : Use 2-nitroiodobenzene and 3,4,5-trifluorophenylboronic acid under Pd(PPh₃)₄ catalysis .

- Reaction Conditions : Maintain inert atmosphere (N₂/Ar), 80–100°C in THF/H₂O (3:1), with K₂CO₃ as base. Yield ranges 60–75% .

- Challenges : Competing homocoupling of boronic acid and dehalogenation side reactions. Regioselectivity is ensured by optimizing catalyst loading (1–2 mol%) and avoiding excess base .

Q. How can researchers purify this compound, and what analytical standards are available?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/EtOAc 8:1) removes unreacted precursors. Recrystallization in ethanol improves purity (>98%) .

- Analytical Standards : Commercial standards (e.g., 2-Nitrobiphenyl and 3-Nitrobiphenyl) are used for HPLC calibration (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (J = 8–12 Hz for meta-fluorines) .

- MS (EI) : Molecular ion peak at m/z 253.18 (C₁₂H₆F₃NO₂) .

- IR : Nitro group stretching at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How do computational models (e.g., AM1) predict the electronic effects of the trifluoro and nitro substituents in this compound?

Methodological Answer:

Q. How can conflicting NMR data (e.g., chemical shift discrepancies) be resolved for this compound?

Methodological Answer:

- Contradiction Source : Solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature variations alter shift values. For example, nitro-group protons shift upfield by 0.3 ppm in DMSO .

- Resolution : Use 2D NMR (COSY, NOESY) to confirm coupling networks. Cross-validate with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in further functionalization (e.g., triflation or amination) of this compound?

Methodological Answer:

- Triflation : Use 4-nitrophenyl triflate as a mild electrophile. The nitro group directs trifluoromethanesulfonate (–OTf) to the para position (70% yield) .

- Amination : Pd/XPhos catalyzes Buchwald-Hartwig coupling with NH₃·H₂O. Steric hindrance from trifluoro groups limits amination to the nitro-adjacent position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.